Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-
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Overview
Description
Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- is a chemical compound with the molecular formula C16H14BrCl3N2O and a molecular weight of 436.6 g/mol. This compound is known for its unique structure, which includes a benzamide core substituted with bromine, trichloroethyl, and a 3-methylphenyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- typically involves multiple steps. One common synthetic route includes the reaction of 4-bromobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-methylaniline under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- can be compared with other similar compounds, such as:
- 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide
- 4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide
- 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide .
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications. The uniqueness of Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- lies in its specific combination of substituents, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C16H14BrCl3N2O |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14BrCl3N2O/c1-10-3-2-4-13(9-10)21-15(16(18,19)20)22-14(23)11-5-7-12(17)8-6-11/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
XZAXECKKIPVYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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